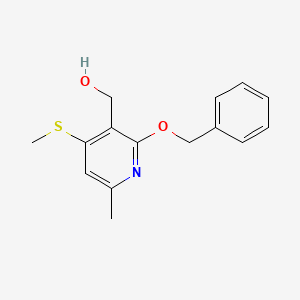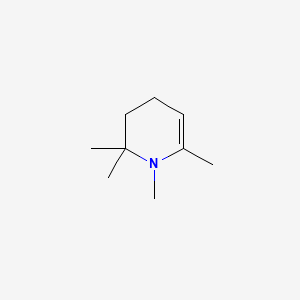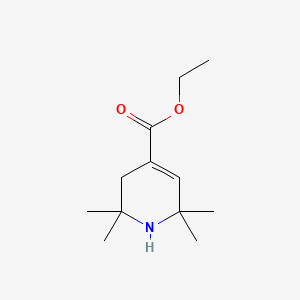
tert-Butyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a trifluoromethyl group attached to an amino moiety, which is further connected to a piperidine ring. This compound is often used in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halides, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is widely used in scientific research due to its versatile reactivity and structural properties. Some applications include:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperidine ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-(trifluoromethyl)piperidine-1-carboxylate
- tert-Butyl 4-((trifluoromethyl)amino)piperidine-1-carboxylate
- tert-Butyl 3-fluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group attached to the amino moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound in the design of pharmaceuticals and other bioactive molecules.
Propiedades
Fórmula molecular |
C12H21F3N2O2 |
|---|---|
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
tert-butyl 3-[(trifluoromethylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-5-9(8-17)7-16-12(13,14)15/h9,16H,4-8H2,1-3H3 |
Clave InChI |
GBCPJKIFKNBCOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)CNC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



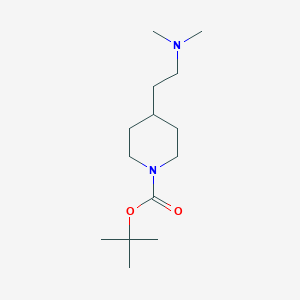

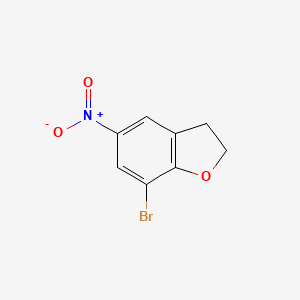
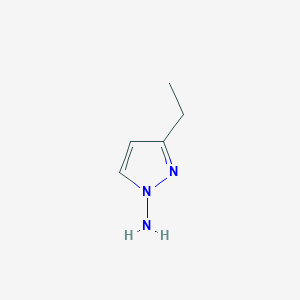
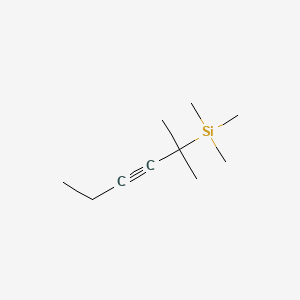
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid](/img/structure/B13944854.png)
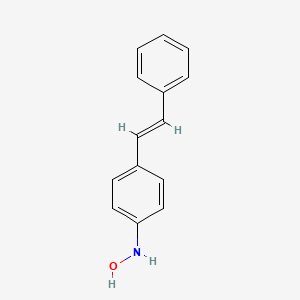
![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)
